molecular formula C15H19NO4 B7792903 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid

Cat. No.: B7792903
M. Wt: 277.31 g/mol
InChI Key: GAWWEYISOFLJDX-UHFFFAOYSA-N
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Description

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a p-tolyloxyacetyl group and a carboxylic acid group

Properties

IUPAC Name

1-[2-(4-methylphenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-2-4-13(5-3-11)20-10-14(17)16-8-6-12(7-9-16)15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWEYISOFLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with p-tolyloxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid can induce apoptosis in various cancer cell lines, including breast cancer and ovarian cancer cells. The mechanism often involves the modulation of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, ultimately resulting in cancer cell death .

Cancer Type Mechanism of Action Key Findings
Breast CancerPI3K/Akt pathway inhibitionInduces apoptosis via caspase activation
Ovarian CancerMitochondrial membrane potential disruptionTriggers intrinsic apoptosis pathways

Neurological Applications

Piperidine derivatives have also been investigated for their effects on the central nervous system. Some studies suggest that these compounds may act as NMDA receptor antagonists, which are critical in modulating synaptic plasticity and memory function. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 2: Neurological Disorders

Another investigation focused on the neuroprotective effects of piperidine derivatives against excitotoxicity in neuronal cells. The results demonstrated that these compounds could mitigate neuronal damage by modulating NMDA receptor activity, thereby offering insights into their potential use in treating conditions like stroke or traumatic brain injury .

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is unique due to the presence of both the p-tolyloxyacetyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, derivatives of piperidine have been tested against various bacterial strains, showing significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 3.12 to 50 μg/mL, indicating their effectiveness in combating microbial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that piperidine derivatives can inhibit the proliferation of cancer cell lines. For example, one study reported IC50 values of around 11 to 17 µM for related compounds against Mycobacterium tuberculosis targets, which suggests a promising avenue for developing anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine core significantly affect the biological activity, emphasizing the importance of specific functional groups in enhancing potency.

The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors linked to inflammatory pathways, which could explain its anti-inflammatory effects observed in preliminary studies. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study evaluated the efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to a twofold increase in antimicrobial activity compared to standard antibiotics .
  • Anticancer Potential : Another research project focused on the anticancer properties of piperidine derivatives against colon cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .

Data Tables

Compound Activity IC50 (µM) Target
This compoundAnticancer11Mycobacterium tuberculosis
Piperidine derivative AAntimicrobial3.12Staphylococcus aureus
Piperidine derivative BAnticancer17Colon cancer cell lines

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